N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-hydroxyquinoline.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 2-hydroxyquinoline under specific reaction conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: This compound shares a similar fluorophenyl group but differs in its core structure.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, but with different functional groups and applications.
Uniqueness
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific quinoline core structure combined with the fluorophenyl and carboxamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
302922-49-2 |
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Molecular Formula |
C16H11FN2O3 |
Molecular Weight |
298.273 |
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
InChI Key |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
solubility |
not available |
Origin of Product |
United States |
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